Disperse Red 17 chemical structure and properties
Disperse Red 17 chemical structure and properties
For Research, Scientific, and Drug Development Professionals
Abstract
Disperse Red 17 is a monoazo disperse dye characterized by its vibrant red hue and application in coloring synthetic materials. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and toxicological profile. All quantitative data is presented in structured tables for clarity. Methodologies for key experimental assessments are detailed to support research and development activities.
Chemical Identity and Structure
Disperse Red 17, belonging to the single azo class of dyes, is chemically identified as 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol.[1] Its structure features a nitro-substituted azobenzene chromophore linked to an N,N-bis(2-hydroxyethyl)amino auxochrome.
Chemical Structure:
(A 2D chemical structure image would be placed here in a formal whitepaper)
The key identifiers for Disperse Red 17 are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol[1] |
| CAS Number | 3179-89-3[2] |
| C.I. Name | Disperse Red 17[2] |
| C.I. Number | 11210[2] |
| Molecular Formula | C₁₇H₂₀N₄O₄ |
| SMILES | CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)--INVALID-LINK--[O-] |
| InChI Key | ADCWDMYESTYBBN-UHFFFAOYSA-N |
A variety of synonyms are used for Disperse Red 17 in commercial and research contexts, including Acetate Red GG, C.I. 11210, and Disperse Red C-2R.
Physicochemical Properties
The physical and chemical properties of Disperse Red 17 are critical for its application, particularly in dyeing processes and for assessing its environmental and biological fate.
| Property | Value | Reference |
| Molecular Weight | 344.37 g/mol | |
| Physical Form | Dark brown/deep violet powder | |
| Melting Point | 160 °C | |
| Boiling Point | 479.47 °C (rough estimate) | |
| Water Solubility | 0.3 mg/L (at 22 °C) | |
| Solubility | Soluble in ethanol and acetone | |
| Partition Coefficient (Log P o/w) | 3.575 (for a sample with 31.5% purity) | |
| UV-Vis Absorption Max (λmax) | ~510 nm (in certain solvents, major peak) |
Synthesis and Manufacturing
Disperse Red 17 is synthesized through a standard azo coupling reaction. The general manufacturing process involves two primary steps.
Experimental Protocol: General Synthesis
-
Diazotization: 4-Nitrobenzenamine is diazotized by reacting it with nitrosylsulfuric acid or sodium nitrite in a strong acid medium (such as sulfuric acid) at a low temperature (typically 0-5 °C). This reaction converts the primary aromatic amine into a diazonium salt intermediate.
-
Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution containing the coupling component, N,N-bis(2-hydroxyethyl)-3-methylbenzenamine, under controlled pH and temperature conditions. The electrophilic diazonium salt attacks the electron-rich coupling component to form the final azo dye molecule.
-
Isolation: The crude Disperse Red 17 precipitates from the reaction mixture and is then isolated through filtration, followed by washing and drying.
Toxicological Profile
The safety of Disperse Red 17 has been evaluated by various regulatory bodies, particularly for its use in consumer products like hair dyes.
| Toxicological Endpoint | Result |
| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg bw |
| Skin Irritation (Rabbit) | Not classified as a skin irritant |
| Skin Sensitization | May cause an allergic skin reaction (GHS Category 1) |
| Mutagenicity (Ames Test) | Considered mutagenic in Salmonella typhimurium strains TA98 and TA100 |
Experimental Protocols: Toxicological Assays
-
Acute Oral Toxicity (Limit Test):
-
Guideline: Based on OECD Guideline 401 (older version).
-
Methodology: A single dose of 2000 mg/kg body weight was administered by gastric gavage to groups of 5 male and 5 female rats. The animals were observed for mortality and clinical signs of toxicity at 1, 2, and 4 hours post-dosing and daily for 14 days. Body weights were recorded on days 1, 8, and 15. A macroscopic examination of major organs was performed at the end of the study.
-
-
Mutagenicity - Bacterial Reverse Mutation Assay (Ames Test):
-
Guideline: Based on principles of OECD 471.
-
Methodology: The test was conducted with Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537. Disperse Red 17 was tested at eight concentrations ranging from 3 to 5000 µ g/plate , both with and without a metabolic activation system (S9 mix). The plates were incubated and the number of revertant colonies was counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.
-
Applications and Regulatory Status
Disperse Red 17 is primarily used as a dye for hydrophobic synthetic fibers.
Primary Applications:
-
Textile Dyeing: Used for dyeing polyester, polyamide, acetate, and acrylic fibers. It is suitable for high-temperature dyeing methods.
-
Cosmetics: Employed as a direct hair coloring agent in both semi-permanent and oxidative hair dye formulations.
-
Other Uses: It has also been used for coloring plastics and in tattoo inks.
Regulatory Status:
-
In the European Union, the use of Disperse Red 17 in tattoo inks and permanent make-up is restricted to a maximum concentration of 0.1% by weight.
-
The Scientific Committee on Consumer Safety (SCCS) has issued opinions on its safety for use in hair dye formulations, concluding it is safe at specified maximum concentrations (e.g., up to 2.0% in oxidative formulations on-head). It is noted that the substance has a sensitizing potential.
